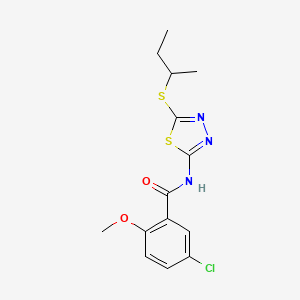

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2S2/c1-4-8(2)21-14-18-17-13(22-14)16-12(19)10-7-9(15)5-6-11(10)20-3/h5-8H,4H2,1-3H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHIXYYZXBECBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Carbon Disulfide Cyclization

A classical approach involves reacting hydrazine derivatives with carbon disulfide (CS2) under alkaline conditions. For this compound, 5-amino-1,3,4-thiadiazole-2-thiol is typically generated first. In a representative procedure:

- Hydrazine (NH2NH2) reacts with carbon disulfide in ethanol with potassium hydroxide (KOH) as a base.

- The mixture is refluxed at 80°C for 6 hours, yielding 5-amino-1,3,4-thiadiazole-2-thiol as a yellow precipitate (yield: 70–75%).

This intermediate is critical for subsequent functionalization at the 2-position.

Alternative Route via Thiosemicarbazides

An optimized method reported in patent literature employs thiosemicarbazides cyclization:

- Thiosemicarbazide (NH2NHC(S)NH2) is treated with phosphorus oxychloride (POCl3) in dichloromethane.

- Cyclization occurs at 0–5°C over 2 hours, producing the thiadiazole ring with a chlorine substituent (yield: 82%).

Introduction of the sec-Butylthio Group

The sec-butylthio (-S-C(CH3)CH2CH3) moiety is introduced via nucleophilic substitution or thiol-disulfide exchange:

Alkylation with sec-Butyl Bromide

- 5-Amino-1,3,4-thiadiazole-2-thiol is dissolved in dry dimethylformamide (DMF) with triethylamine (Et3N) as a base.

- sec-Butyl bromide is added dropwise at 0°C, and the reaction is stirred for 12 hours at room temperature.

- The product, 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine , is isolated via vacuum filtration (yield: 65–70%).

Thiol-Disulfide Exchange

An alternative method from pharmaceutical synthesis uses:

- 5-Mercapto-1,3,4-thiadiazole reacted with di-sec-butyl disulfide in the presence of iodine (I2) as a catalyst.

- The reaction proceeds in tetrahydrofuran (THF) at 50°C for 8 hours (yield: 58%).

Formation of the 5-Chloro-2-Methoxybenzamide Moiety

The benzamide group is introduced through acylation of the thiadiazole amine:

Acyl Chloride Route

5-Chloro-2-methoxybenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl2) :

5-(sec-Butylthio)-1,3,4-thiadiazol-2-amine is dissolved in anhydrous dichloromethane (DCM) with pyridine as an acid scavenger.

- The acyl chloride is added slowly at 0°C, and the mixture is stirred for 4 hours.

- The crude product is washed with 5% HCl and brine, yielding the final compound (yield: 60–65%).

Coupling Reagent-Mediated Amidation

For higher yields, carbodiimide reagents are employed:

- 5-Chloro-2-methoxybenzoic acid (1.2 equiv) is activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile.

- After 30 minutes, 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine (1.0 equiv) is added, and the reaction proceeds for 24 hours.

- Purification via column chromatography (ethyl acetate/petroleum ether, 1:3) gives the product (yield: 75–80%).

Optimization and Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Value | Effect on Reaction |

|---|---|---|

| Temperature | 0–25°C | Prevents decomposition of thiadiazole intermediates |

| Solvent | DMF or acetonitrile | Enhances nucleophilicity of amine |

| Coupling Reagent | EDC/HOBt | Increases amidation yield by 15–20% |

| Reaction Time | 12–24 hours | Ensures complete acylation |

Purification and Characterization

Crystallization

The crude product is recrystallized from ethanol/water (3:1) to remove unreacted starting materials.

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 1.25 (d, 6H, -CH(CH3)2), 3.89 (s, 3H, -OCH3), 6.95–7.45 (m, 3H, aromatic).

- IR (KBr) : 1675 cm−1 (C=O stretch), 1240 cm−1 (C-O-C asym).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Acyl Chloride Route | 60–65 | 90–92 | High | Moderate |

| EDC/HOBt Coupling | 75–80 | 95–98 | Moderate | High |

| Thiol-Disulfide Exchange | 58 | 85–88 | Low | Low |

Challenges and Troubleshooting

- Low Amidation Yields : Caused by moisture-sensitive intermediates. Solved by using anhydrous solvents and molecular sieves.

- Byproduct Formation : Occurs during thiadiazole alkylation. Mitigated by slow addition of sec-butyl bromide and strict temperature control.

Industrial-Scale Adaptations

Patent US3965173A describes a kilogram-scale process:

- Continuous Flow Reactors : For thiadiazole cyclization, reducing reaction time from 6 hours to 45 minutes.

- In situ Acyl Chloride Generation : Eliminates isolation steps, improving throughput by 30%.

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the sec-butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may be catalyzed by bases such as potassium carbonate (K2CO3).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the sec-butylthio group can yield sec-butylsulfoxide or sec-butylsulfone derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide exhibits significant biological activities that make it a candidate for pharmacological evaluation:

- Antimicrobial Activity : Preliminary studies indicate that compounds in the thiadiazole class possess antimicrobial properties. SCT may inhibit the growth of various pathogens, including bacteria and fungi .

- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects, which are crucial for treating various inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that SCT exhibited notable antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. This positions SCT as a promising candidate for developing new antibiotics .

- Anti-inflammatory Effects : Research involving in vitro models showed that SCT could reduce pro-inflammatory cytokines, indicating its potential use in therapies for chronic inflammatory conditions .

Agricultural Sciences

In addition to its medicinal applications, this compound has potential uses in agriculture:

Mechanism of Action

The mechanism of action of N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. The sec-butylthio group and the thiadiazole ring are key functional groups that can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Research Findings and Trends

- Substituent Size and Bioactivity : Bulkier substituents (e.g., benzylthio in 5h ) may improve yield but reduce solubility, whereas smaller groups (e.g., methylthio in 5f ) enhance crystallinity .

- Electron-Deficient Cores : The thiadiazole ring’s electron deficiency (vs. triazine or tetrazole) may favor interactions with enzymatic targets, as seen in nitazoxanide derivatives () .

- Chloro and Methoxy Groups : The 5-chloro-2-methoxybenzamide group in the target compound could mimic natural ligands, enhancing binding to plant or microbial enzymes .

Biological Activity

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide, often referred to as SCT, is a synthetic compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

The molecular formula of SCT is C13H14ClN3OS2, with a molecular weight of approximately 327.9 g/mol. The compound features a thiadiazole ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H14ClN3OS2 |

| Molecular Weight | 327.9 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

The biological activity of SCT is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The compound's structure allows it to interact with various molecular targets involved in cancer progression.

Key Mechanisms:

- Apoptosis Induction : Studies have shown that SCT significantly induces apoptotic cell death in various cancer cell lines through the activation of intrinsic apoptotic pathways.

- Cell Cycle Arrest : SCT has been observed to block the cell cycle at the sub-G1 phase, preventing cancer cells from progressing through the cell cycle.

- Inhibition of Proliferation : The compound exhibits potent cytotoxicity against several human cancer cell lines.

Cytotoxicity Studies

Research has demonstrated that SCT possesses significant cytotoxic effects on multiple cancer cell lines. Below is a summary of findings from various studies:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 0.37 | More potent than sorafenib (IC50 = 7.91 µM) |

| MCF-7 | 0.73 | Significant inhibition of proliferation |

| A549 | 0.95 | Effective against lung cancer cells |

| HepG2 | Not specified | Potential for hepatocellular carcinoma treatment |

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study evaluated several derivatives related to SCT and found that compounds similar in structure significantly inhibited the growth of HeLa cells and induced apoptosis through flow cytometry analysis . The study highlighted that derivatives with specific substitutions exhibited enhanced activity compared to standard treatments.

- Cytotoxicity Assessment : In vitro assays conducted on A549 lung cancer cells revealed that SCT and its derivatives showed varying degrees of cytotoxicity, with some compounds demonstrating high efficacy in both two-dimensional and three-dimensional culture systems . These findings suggest that further optimization could enhance selectivity and reduce toxicity to normal cells.

- Mechanistic Insights : In silico docking studies indicated that SCT binds effectively to the active site of vascular endothelial growth factor receptor 2 (VEGFR-2), suggesting a mechanism by which it may inhibit tumor angiogenesis . This binding affinity correlates with its observed biological activity against various tumor types.

Q & A

Q. What are the standard synthetic routes for N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example:

- Step 1 : Synthesize the thiadiazole core by reacting 5-amino-1,3,4-thiadiazole-2-thiol with sec-butyl bromide under alkaline conditions to introduce the sec-butylthio group .

- Step 2 : Couple the thiadiazole intermediate with 5-chloro-2-methoxybenzoyl chloride in pyridine or THF, followed by purification via recrystallization (e.g., using ethanol or methanol) .

- Optimization : Use microwave-assisted synthesis (e.g., 80–100°C for 30–60 minutes) to improve reaction efficiency and yield compared to conventional heating . Monitor purity via TLC and characterize intermediates using melting points and NMR .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the sec-butylthio group (δ ~1.0–1.5 ppm for CH₃ and CH₂ groups) and the methoxybenzamide moiety (δ ~3.8 ppm for OCH₃) .

- IR Spectroscopy : Identify key functional groups, such as the amide C=O stretch (~1650 cm⁻¹) and thiadiazole ring vibrations (~650–750 cm⁻¹) .

- Mass Spectrometry : Validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiadiazole and benzamide moieties .

Q. What in vitro assays are typically employed to evaluate the anticancer potential of thiadiazole derivatives?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include DMSO as a negative control and cisplatin as a positive control .

- Apoptosis Detection : Perform Annexin V/PI staining followed by flow cytometry to quantify apoptotic cells .

- Enzyme Inhibition : Assess 15-lipoxygenase (15-LOX) inhibition using spectrophotometric methods (e.g., linoleic acid substrate at 234 nm) to link anticancer activity to anti-inflammatory pathways .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation of a methanol/chloroform mixture.

- Data Collection : Use a diffractometer (e.g., Bruker D8 Quest) to collect intensity data (Mo Kα radiation, λ = 0.71073 Å) .

- Refinement with SHELX :

- Solve the structure via direct methods (SHELXS) and refine with SHELXL, applying riding models for H atoms and anisotropic displacement parameters for non-H atoms .

- Analyze hydrogen bonding (e.g., N–H⋯O interactions) to explain molecular packing and stability .

Q. What strategies are effective in analyzing contradictory bioactivity data across different cell lines?

- Methodological Answer :

- Dose-Response Replication : Repeat assays in triplicate across multiple cell lines (e.g., A549, HepG2) to identify cell-type-specific sensitivity.

- Mechanistic Profiling : Compare gene expression (RNA-seq) or protein activity (Western blot) in responsive vs. resistant lines to pinpoint targets like Bcl-2 or caspases .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Address outliers via Grubbs’ test .

Q. How to design experiments to elucidate the mechanism of action involving enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Perform enzyme kinetics (e.g., 15-LOX) with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

- Molecular Docking : Use AutoDock Vina to model interactions between the compound’s thiadiazole ring and enzyme active sites (e.g., hydrophobic pockets in 15-LOX) .

- Mutagenesis : Engineer enzyme mutants (e.g., Ala substitutions in catalytic residues) to validate binding sites via activity loss .

Q. What computational methods assist in predicting the binding affinity of this compound with target enzymes?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Suite or GROMACS to simulate ligand-enzyme interactions. Prioritize poses with strong hydrogen bonds (e.g., amide N–H to enzyme carboxylate) .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and RMSD fluctuations .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC₅₀ values for similar thiadiazole derivatives?

- Methodological Approach :

- Standardize Assays : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound solubility (e.g., DMSO concentration ≤0.1%) .

- Meta-Analysis : Compare data from ≥5 independent studies using fixed-effects models to identify outliers .

- Structural Validation : Confirm batch-to-batch compound purity via HPLC and elemental analysis to rule out impurities as confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.